1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene
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Overview
Description
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene is a chlorinated organic compound with the molecular formula C₁₃H₈Cl₆ It is known for its unique bicyclic structure, which includes a phenyl group and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene typically involves the chlorination of a suitable precursor. One common method is the chlorination of 5-phenylbicyclo[2.2.1]hept-2-ene using chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained to ensure selective chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using specialized equipment to handle chlorine gas safely. The reaction conditions are optimized to maximize yield and purity, and the product is purified through techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of more complex chlorinated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield phenyl-substituted derivatives, while reduction reactions may produce partially dechlorinated compounds.
Scientific Research Applications
1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of bicyclic structures.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: Studies explore its potential as a lead compound for developing new pharmaceuticals.
Industry: It is used in the synthesis of other chlorinated organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene involves its interaction with molecular targets such as enzymes or receptors. The multiple chlorine atoms and the phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,7,7-Hexachloro-5-phenyl-2-norbornene
- 1,4,5,6,7,7-Hexachloro-5-norbornene-2,3-dicarboxylic acid
- 5-Phenylbicyclo[2.2.1]hept-2-ene
Uniqueness
This compound is unique due to its specific arrangement of chlorine atoms and the presence of a phenyl group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its stability and reactivity make it a valuable compound for various research applications.
Properties
IUPAC Name |
1,2,3,4,7,7-hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl6/c14-9-10(15)12(17)8(7-4-2-1-3-5-7)6-11(9,16)13(12,18)19/h1-5,8H,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLGHNAMZGTYPPT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747879 |
Source
|
Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17064-54-9 |
Source
|
Record name | 1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hept-2-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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